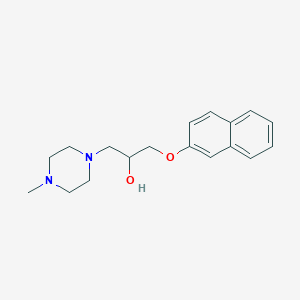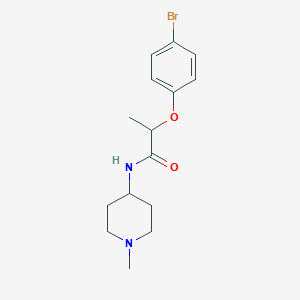
N,N'-(oxydi-4,1-phenylene)bis(2-fluorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(oxydi-4,1-phenylene)bis(2-fluorobenzamide), commonly known as OPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. OPF is a synthetic molecule that belongs to the class of bisamide compounds and is known for its ability to bind to DNA and RNA.
作用机制
OPF binds to DNA and RNA through hydrogen bonding and π-π stacking interactions. The binding of OPF to nucleic acids can result in the inhibition of DNA and RNA synthesis, which can lead to the disruption of cellular processes. OPF has been shown to bind preferentially to guanine-rich sequences in DNA and RNA.
Biochemical and Physiological Effects:
OPF has been shown to have a range of biochemical and physiological effects. OPF can induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. OPF has also been shown to inhibit the replication of viruses such as HIV and Hepatitis C, making it a potential antiviral agent. OPF has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
OPF has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. OPF has a high binding affinity for nucleic acids, which makes it a useful tool for studying DNA and RNA interactions. However, OPF has some limitations for lab experiments. OPF can be toxic to cells at high concentrations, which can limit its use in cell-based assays. OPF can also bind non-specifically to proteins, which can lead to false-positive results.
未来方向
There are several future directions for the study of OPF. One potential direction is the development of OPF-based molecular probes for the detection of nucleic acids in biological samples. Another direction is the study of the structure-activity relationship of OPF and the development of novel OPF derivatives with improved binding affinity and specificity for nucleic acids. OPF can also be studied for its potential use in the treatment of other diseases such as viral infections and genetic disorders.
Conclusion:
In conclusion, N,N'-(oxydi-4,1-phenylene)bis(2-fluorobenzamide) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. OPF can bind to DNA and RNA, and its binding affinity can be used to study nucleic acid interactions and develop novel therapeutic agents. OPF has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of OPF involves the reaction of 2-Fluorobenzoic acid with 4,4'-oxydianiline in the presence of thionyl chloride and dimethylformamide. The reaction results in the formation of OPF as a white crystalline solid with a melting point of 234-237°C. The purity of OPF can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
OPF has been extensively used in scientific research due to its ability to bind to DNA and RNA. OPF can be used to study the mechanisms of DNA and RNA interactions, which can help in the development of novel therapeutic agents that target specific nucleic acid sequences. OPF has also been studied for its potential use as a molecular probe for the detection of nucleic acids in biological samples.
属性
IUPAC Name |
2-fluoro-N-[4-[4-[(2-fluorobenzoyl)amino]phenoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F2N2O3/c27-23-7-3-1-5-21(23)25(31)29-17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28/h1-16H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCZLIRJMIRRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(oxydibenzene-4,1-diyl)bis(2-fluorobenzamide) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4923943.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-phenylethanamine](/img/structure/B4923948.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-isopropylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4923949.png)

![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923967.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4923969.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923980.png)
![isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)
![3-ethyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923991.png)

![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4924022.png)
![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)

![8,8-dimethyl-10-{[(4-methylphenyl)amino]methylene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4924033.png)